Z-Vdvad-fmk -

Z-Vdvad-fmk

Catalog Number: EVT-468241
CAS Number:
Molecular Formula: C32H46FN5O11
Molecular Weight: 695.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Z-Vdvad-fmk is derived from the natural peptide sequence that targets caspases, a family of cysteine proteases involved in the execution phase of apoptosis. Its design is based on the structure of caspase substrates, modified to enhance its inhibitory properties. The compound is classified as a synthetic peptide and falls under the broader category of fluoromethyl ketone inhibitors, which are known for their irreversible binding to target enzymes.

Synthesis Analysis

The synthesis of Z-Vdvad-fmk involves several key steps that ensure high purity and yield:

  1. Peptide Synthesis: The initial phase includes solid-phase peptide synthesis (SPPS), where protected amino acids are sequentially added to a resin-bound growing peptide chain. The protecting groups are removed at each step to allow for the formation of peptide bonds.
  2. Protection and Deprotection: Specific protecting groups for amino acids such as valine and aspartic acid are utilized to prevent unwanted reactions during synthesis. For example, the use of methyl ester protection for aspartic acid enhances stability during the coupling reactions.
  3. Cleavage: After the desired peptide sequence is formed, it is cleaved from the resin using trifluoroacetic acid (TFA) in the presence of water to yield the free peptide.
  4. Purification: The crude product is purified using high-performance liquid chromatography (HPLC) to achieve greater than 95% purity.
  5. Characterization: The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity .
Molecular Structure Analysis

The molecular structure of Z-Vdvad-fmk can be described as follows:

  • Molecular Formula: C₁₈H₃₁F₃N₄O₄
  • Molecular Weight: Approximately 395.47 g/mol
  • Structural Features: The compound contains a fluoromethylketone moiety that interacts with the active site of caspases, leading to irreversible inhibition. The presence of methyl ester groups on the aspartic acid residues enhances lipophilicity and cellular uptake.

The structural configuration allows Z-Vdvad-fmk to mimic natural substrates while effectively blocking enzyme activity by covalent modification .

Chemical Reactions Analysis

Z-Vdvad-fmk primarily participates in reactions involving its interaction with caspases:

  1. Caspase Inhibition: Upon entering a cell, Z-Vdvad-fmk binds covalently to the active site cysteine residue of caspase-2, preventing substrate access and subsequent cleavage reactions.
  2. Non-specific Activity: While designed for caspase-2 inhibition, Z-Vdvad-fmk has been shown to exhibit non-specific inhibition against other caspases under certain conditions, which may influence experimental outcomes .
  3. Potential Reactions with Other Proteins: Due to its reactive fluoromethylketone group, there may be potential interactions with other thiol-containing proteins, although these are typically less characterized compared to its primary target .
Mechanism of Action

The mechanism of action for Z-Vdvad-fmk involves:

  • Covalent Binding: The fluoromethylketone group reacts with the thiol group of the active site cysteine in caspases, leading to irreversible inhibition.
  • Prevention of Apoptosis: By inhibiting caspase-2, Z-Vdvad-fmk blocks downstream apoptotic signaling pathways, thereby preventing cell death in various models.
  • Neuroprotective Effects: In models of traumatic brain injury or neurodegeneration, Z-Vdvad-fmk has been shown to reduce neuronal cell death by inhibiting both apoptotic and necrotic pathways .
Physical and Chemical Properties Analysis

Z-Vdvad-fmk possesses several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM.
  • Stability: The compound should be stored at -20°C under desiccating conditions to maintain stability over time.
  • Appearance: Typically presented as a white powder or crystalline solid.

These properties make it suitable for various experimental setups in biochemical research .

Applications

Z-Vdvad-fmk has diverse applications in scientific research:

  1. Apoptosis Studies: It is extensively used to delineate the role of caspase-2 in apoptosis across different cell types.
  2. Neuroprotection Research: The compound has been employed in studies investigating neuroprotective strategies against traumatic brain injury and neurodegenerative diseases.
  3. Cell Death Mechanisms: Researchers utilize Z-Vdvad-fmk to explore non-apoptotic forms of cell death and their underlying mechanisms.
  4. Drug Development: Its ability to selectively inhibit specific caspases makes it a valuable tool in developing therapeutic strategies targeting apoptotic pathways .
Molecular Mechanisms of Z-VDVAD-FMK in Caspase Inhibition

Irreversible Inhibition of Caspase-2: Structural and Functional Basis

Z-VDVAD-FMK (benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone) is a synthetic peptide inhibitor designed with structural specificity for caspase-2, the most evolutionarily conserved caspase with dual roles in apoptosis and genome maintenance. The inhibitor's molecular architecture mirrors the optimal caspase-2 cleavage sequence (Val-Asp-Val-Ala-Asp), enabling precise molecular recognition [3]. This sequence specificity is complemented by the critical fluoromethyl ketone (FMK) warhead, which forms an irreversible covalent bond with the catalytic cysteine residue (Cys320) in the caspase-2 active site through nucleophilic addition [1] [3]. This covalent modification permanently inactivates the enzyme's proteolytic function, distinguishing it from reversible competitive inhibitors.

Structural analyses reveal that the P4 valine residue of Z-VDVAD-FMK occupies the S4 substrate-binding pocket of caspase-2, a hydrophobic cavity that optimally accommodates valine's branched aliphatic side chain [3]. This interaction provides substantial binding energy and contributes significantly to the inhibitor's selectivity profile. The aspartate residues at positions P1 and P3 engage with conserved arginine residues (Arg378 and Arg341) within the caspase-2 active site through electrostatic interactions, further stabilizing the enzyme-inhibitor complex [3]. The FMK moiety's electrophilic carbon undergoes nucleophilic attack by the catalytic cysteine's thiol group, resulting in a thioether linkage that permanently blocks the enzyme's active site [1].

Table 1: Structural Determinants of Z-VDVAD-FMK Binding to Caspase-2

Inhibitor ComponentStructural FeatureInteraction with Caspase-2Functional Significance
Benzyloxycarbonyl (Z)N-terminal capping groupHydrophobic interactions with surface residuesEnhances cellular permeability and bioavailability
P4 ValineBranched aliphatic side chainFills S4 hydrophobic pocketMajor contributor to caspase-2 specificity
P3 AspartateAcidic side chainSalt bridge with Arg341Stabilizes binding orientation
P1 AspartateAcidic side chainHydrogen bonding with Arg378Positions FMK warhead near catalytic cysteine
FMK WarheadElectrophilic -CH₂F groupCovalent bond with Cys320Irreversible enzyme inactivation

Functionally, this irreversible inhibition manifests as potent blockade of caspase-2-mediated proteolytic events. In bovine brain microvessel endothelial cells exposed to oxyhemoglobin (OxyHb), Z-VDVAD-FMK significantly reduced caspase-2 activity (by >70%) and attenuated the proteolytic cleavage of poly-ADP ribose polymerase (PARP), a canonical caspase substrate involved in DNA repair [3]. This inhibition translates to robust cytoprotection, with treated cells showing reduced DNA fragmentation and diminished apoptotic morphology. The inhibitor's efficacy extends to experimental models of neuronal injury, where caspase-2 activation contributes to β-amyloid toxicity and tau cleavage, suggesting therapeutic potential in neurodegenerative conditions [4]. However, the inhibitor's structural optimization for caspase-2 does not confer absolute specificity, as evidenced by its interactions with other caspase family members.

Cross-Reactivity with Caspase-3 and Caspase-7: Implications for Selectivity

Despite its design as a caspase-2-targeted agent, Z-VDVAD-FMK exhibits significant cross-reactivity with the effector caspases-3 and -7, presenting both experimental and therapeutic challenges. Biochemical analyses demonstrate that the inhibitor suppresses caspase-3 activity with approximately 30-40% of the potency observed against caspase-2, while inhibition of caspase-7 is slightly less pronounced [3] [9]. This cross-reactivity stems from structural homologies within the caspase family, particularly conservation of the catalytic cysteine residue and similarities in the substrate-binding clefts.

The molecular basis for this cross-reactivity lies in the conserved architecture of the caspase active sites. Caspase-3 and caspase-7 share the canonical cysteine protease fold and recognize similar tetra-peptide sequences, particularly those with aspartate at the P1 position [4] [9]. Z-VDVAD-FMK's P1 aspartate and FMK warhead enable engagement with these enzymes, albeit with lower affinity compared to caspase-2. Kinetic analyses reveal that the second-order rate constant (k₃/K) for inhibition of caspase-3 is approximately one order of magnitude lower than for caspase-2, reflecting reduced catalytic efficiency in the inhibition process [9].

Table 2: Comparative Inhibition Profile of Z-VDVAD-FMK

CaspasePrimary FunctionInhibition PotencyStructural Basis of InteractionFunctional Consequences
Caspase-2Initiator caspase; stress response+++ (IC₅₀ ≈ 0.1-0.5 µM)Optimal fit in S4 pocket; efficient covalent modificationBlocks apoptosis initiation; preserves mitochondrial integrity
Caspase-3Executioner caspase; substrate cleavage++ (IC₅₀ ≈ 5-10 µM)Accommodates P1 and FMK; suboptimal P4 interactionAttenuates apoptotic execution; reduces PARP cleavage
Caspase-7Executioner caspase; substrate cleavage+ (IC₅₀ ≈ 15-20 µM)Similar to caspase-3 but with greater steric hindrancePartial suppression of apoptotic phenotype
Caspase-6Executioner caspase; lamin cleavageMinimal inhibitionIncompatible S4 pocketNegligible functional impact

This cross-reactivity has significant implications for interpreting experimental outcomes. In cellular models of etoposide-induced apoptosis, Z-VDVAD-FMK treatment prevented nuclear apoptosis (chromatin condensation and DNA fragmentation) but failed to block overall cell death, suggesting compensatory mechanisms or incomplete pathway inhibition [3] [9]. This observation underscores the challenge of attributing phenotypic effects solely to caspase-2 inhibition when using this compound. The partial inhibition of executioner caspases may create an "apoptosis-delayed" state rather than complete protection, potentially leading to misinterpretation of caspase-2's role in specific death paradigms. Furthermore, in complex biological systems where multiple caspases are activated simultaneously, the inhibitory profile of Z-VDVAD-FMK may yield confounding results, necessitating complementary genetic approaches like caspase-2 knockout models or RNA interference for validation.

Modulation of Mitochondrial Pathways: Cytochrome c Release and Apoptosome Dynamics

Z-VDVAD-FMK exerts profound effects on the intrinsic apoptotic pathway through its modulation of mitochondrial events, particularly the regulation of cytochrome c release and apoptosome formation. Caspase-2 occupies a unique position in apoptosis signaling, acting upstream of mitochondrial outer membrane permeabilization (MOMP) in certain stress conditions. In etoposide-treated Jurkat T-lymphocytes, Z-VDVAD-FMK pretreatment completely abrogated cytochrome c release from mitochondria, demonstrating caspase-2's essential role in this process [3]. Similarly, stable transfection with pro-caspase-2 antisense oligonucleotides produced identical effects, confirming the specificity of this observation [3].

The molecular mechanism underlying this regulation involves caspase-2-mediated cleavage of the BH3-only protein Bid, generating its active truncated form (tBid). Z-VDVAD-FMK prevents this proteolytic activation, thereby inhibiting tBid translocation to mitochondria where it activates the pro-apoptotic effectors Bax and Bak [3] [4]. These effectors oligomerize to form pores in the mitochondrial outer membrane, facilitating cytochrome c release. Without tBid generation, this critical amplification step is disrupted, effectively decoupling the initial apoptotic signal from mitochondrial commitment.

Table 3: Mitochondrial Consequences of Z-VDVAD-FMK-Mediated Caspase-2 Inhibition

Mitochondrial EventRegulation by Caspase-2Effect of Z-VDVAD-FMKDownstream Consequences
Bid CleavageDirect proteolytic activationComplete inhibitionPrevents tBid formation and mitochondrial translocation
Bax/Bak ActivationIndirect via tBidAbrogatedReduces mitochondrial outer membrane permeabilization
Cytochrome c ReleaseDependent on Bax/Bak pore formationBlocked (70-90% reduction)Disrupts apoptosome assembly
Smac/DIABLO ReleaseSecondary to membrane permeabilizationDiminishedReduces IAP inhibition; attenuates caspase activation
Apoptosome FormationDependent on cytochrome cDelayed and diminishedImpaired caspase-9 activation

Following cytochrome c release, Z-VDVAD-FMK further influences apoptosome dynamics. The inhibitor indirectly modulates caspase-9 activation by reducing cytochrome c availability for the Apaf-1 apoptosome complex [3] [4]. This creates a dual inhibitory effect: direct suppression of caspase-2 activity and indirect attenuation of the caspase-9 cascade. Consequently, activation of downstream effector caspases-3 and -7 is profoundly impaired, as evidenced by reduced processing of their pro-forms and diminished cleavage of cellular substrates like PARP and lamin A/C [3] [4]. This mitochondrial modulation extends beyond cytochrome c, as caspase-2 inhibition also reduces the release of second mitochondrial activator of caspases (Smac/DIABLO), which normally counteracts inhibitor of apoptosis proteins (IAPs). The compound's comprehensive suppression of mitochondrial apoptosis factors highlights its utility in studying caspase-2-dependent cell death pathways while emphasizing the central role of this protease in stress-induced apoptosis initiation.

Properties

Product Name

Z-Vdvad-fmk

IUPAC Name

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate

Molecular Formula

C32H46FN5O11

Molecular Weight

695.7 g/mol

InChI

InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21-,22-,26-,27-/m0/s1

InChI Key

ANTIWMNLIROOQF-IREHUOSBSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Synonyms

enzoylcarbonyl-valyl-aspartyl-valyl-alanyl-aspartyl-fluoromethyl ketone
Z-Val-Asp-Val-Ala-Asp-fluoromethyl ketone
Z-VDVAD-FMK

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.